3-(Allyloxymethyl)piperidine
Overview
Description
3-(Allyloxymethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms The compound this compound is characterized by the presence of an allyloxymethyl group attached to the piperidine ring
Mechanism of Action
Target of Action
3-(Allyloxymethyl)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
The mode of action of piperidine derivatives involves their interaction with several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds can lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives affect several biochemical pathways. They can activate or inhibit several signaling pathways crucial for cancer regulation . These include pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Pharmacokinetics
Piperidine derivatives are widely used in the pharmaceutical industry, indicating that they likely have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of piperidine derivatives includes the inhibition of cell migration and cell cycle arrest, which can inhibit the survivability of cancer cells . They have therapeutic potential against various types of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxymethyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with allyl bromide in the presence of a base, such as sodium hydride or potassium carbonate, to form the allyloxymethyl derivative. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as palladium or rhodium may be employed to facilitate the hydrogenation and cyclization steps involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides or carbonyl derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Allyl bromide with sodium hydride or potassium carbonate in THF or DMF.
Major Products Formed
Oxidation: N-oxides or carbonyl derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Halogenated or other substituted piperidine derivatives.
Scientific Research Applications
3-(Allyloxymethyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
3-(Allyloxymethyl)piperidine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound with a simple six-membered ring structure.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
The uniqueness of this compound lies in its allyloxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives. This structural feature allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
3-(prop-2-enoxymethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-6-11-8-9-4-3-5-10-7-9/h2,9-10H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEIVYJKLWDSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663006 | |
Record name | 3-{[(Prop-2-en-1-yl)oxy]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946665-36-7 | |
Record name | 3-{[(Prop-2-en-1-yl)oxy]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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